Amonafide

Catalog No.
S518734
CAS No.
69408-81-7
M.F
C16H17N3O2
M. Wt
283.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amonafide

CAS Number

69408-81-7

Product Name

Amonafide

IUPAC Name

5-amino-2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

InChI

InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3

InChI Key

UPALIKSFLSVKIS-UHFFFAOYSA-N

SMILES

Array

solubility

H <1 (mg/mL)
pH 4 acetate buffer ~10 (mg/mL)
pH 9 carbonate buffer < 1 (mg/mL)
0.1 N HC1 ~20 (mg/mL)
0.1 N NaOH < 1 (mg/mL)
10% Ethanol < 1 (mg/mL)
95% Ethanol 5 - 7 (mg/mL)
95% Methanol 5 - 7 (mg/mL)

Synonyms

5-amino-2-(2-dimethylaminoethyl)benzo(de)isoquinolin-1,3-dione, amonafide, benzisoquinolinedione, FA 142, M-FA 142, M-FA-142, MFA 142, MFA-142, nafidimide, NSC 308847, NSC-308847

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N

The exact mass of the compound Amonafide is 283.1321 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as h <1 (mg/ml)ph 4 acetate buffer ~10 (mg/ml)ph 9 carbonate buffer < 1 (mg/ml)0.1 n hc1 ~20 (mg/ml)0.1 n naoh < 1 (mg/ml)10% ethanol < 1 (mg/ml)95% ethanol 5 - 7 (mg/ml)95% methanol 5 - 7 (mg/ml). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 621093. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Naphthalimides - Supplementary Records. It belongs to the ontological category of isoquinolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Amonafide (CAS 69408-81-7) is a synthetic naphthalimide derivative widely procured as a DNA intercalator and Topoisomerase II (Topo II) inhibitor. Unlike many complex biological inhibitors, it is a well-characterized small molecule with a planar structure that facilitates direct DNA intercalation. For laboratory handling, Amonafide exhibits high solubility in DMSO (up to 57 mg/mL), allowing for stable, highly concentrated stock solutions, while remaining largely insoluble in water (<1 mg/mL) . Its primary procurement value lies in its structural divergence from classical anthracyclines and epipodophyllotoxins, equipping researchers with a unique pharmacological profile for oncology modeling, multidrug resistance (MDR) bypass studies, and pharmacogenomic assays targeting N-acetyltransferase-2 (NAT2) metabolism.

Substituting Amonafide with classical Topo II inhibitors, such as doxorubicin, mitoxantrone, or etoposide, fundamentally compromises experimental integrity in two critical domains: multidrug resistance (MDR) and DNA damage mechanics. In MDR models, classical inhibitors are readily recognized and actively extruded by P-glycoprotein (P-gp) efflux pumps, rendering them ineffective in P-gp overexpressing cell lines[1]. Furthermore, classical inhibitors are ATP-dependent and stabilize Topo II-DNA cleavable complexes, leading to extensive, low-molecular-weight DNA double-strand breaks. Amonafide, conversely, acts prior to cleavable complex formation in an ATP-independent manner, inducing chromatin disorganization without massive DNA cleavage[2]. Consequently, using a generic Topo II inhibitor instead of Amonafide will yield false negatives in MDR bypass screens and trigger entirely different apoptotic signaling pathways.

Evasion of P-Glycoprotein (P-gp) Mediated Efflux in MDR Models

In multidrug-resistant (MDR) leukemia models (e.g., K562/DOX cells), P-gp overexpression drastically reduces the intracellular concentration of classical chemotherapeutics. Quantitative assays demonstrate that while the LC50 values for classical Topo II inhibitors like doxorubicin and etoposide increase by up to 3 log units (a 1000-fold loss in potency) in P-gp+ cells, Amonafide's LC50 remains stable and unaffected [1]. Bidirectional transport models confirm Amonafide is neither a substrate nor an inhibitor of P-gp.

Evidence DimensionLC50 shift in P-gp overexpressing vs. wild-type cells
Target Compound DataAmonafide LC50 remains stable (no significant shift)
Comparator Or BaselineDoxorubicin / Etoposide (LC50 increases up to 3 log units / 1000-fold)
Quantified Difference~1000-fold superior retention of potency in MDR models compared to classical inhibitors
ConditionsK562 leukemia cells and K562/DOX (MDR) subline in vitro cytotoxicity assay

Procuring Amonafide is essential for researchers needing a Topo II inhibitor that reliably bypasses P-gp efflux pumps in resistant cancer models.

Atypical ATP-Independent DNA Fragmentation Profile

Amonafide diverges quantitatively and qualitatively from standard Topo II inhibitors in its mechanism of inducing apoptosis. When CEM leukemia cells are treated with equitoxic concentrations, etoposide and daunorubicin cause extensive DNA cleavage into small fragments (<50 kb). In stark contrast, Amonafide induces primarily high molecular weight DNA fragmentation (50-300 kb) [1]. This is because Amonafide inhibits Topo II binding to DNA in an ATP-independent manner prior to cleavable complex formation, whereas classical inhibitors stabilize the cleavable complex.

Evidence DimensionMolecular weight of induced DNA fragments during apoptosis
Target Compound DataAmonafide induces 50-300 kb (high molecular weight) fragments
Comparator Or BaselineEtoposide / Daunorubicin induce <50 kb (low molecular weight) fragments
Quantified Difference>5-fold difference in the minimum size of DNA fragments generated during apoptosis
ConditionsCEM leukemia cells incubated with equitoxic concentrations of inhibitors

This distinct fragmentation profile makes Amonafide the required reagent for studying chromatin loop release and apoptosis independent of massive DNA double-strand breaks.

Validation Standard for NAT2 Pharmacogenomic Assays

Amonafide is highly susceptible to metabolism by N-acetyltransferase-2 (NAT2), making it a premier substrate for phenotyping assays. In engineered colorectal cancer cell models (RKO and DLD-1), the acetylation velocities of Amonafide were measured to be ≥8-fold higher in rapid NAT2 clones (NAT2*13) compared to slow NAT2 clones (NAT2*6) [1]. Generic Topo II inhibitors do not undergo this specific NAT2-mediated acetylation, meaning they cannot be used to model this metabolic pathway.

Evidence DimensionAcetylation velocity in NAT2 rapid vs. slow expressing cells
Target Compound DataAmonafide acetylation is ≥8-fold higher in rapid NAT2 clones
Comparator Or BaselineGeneric Topo II inhibitors (not NAT2 substrates / zero acetylation)
Quantified Difference≥8-fold dynamic range in acetylation velocity based on NAT2 genotype
ConditionsRKO and DLD-1 CRC cell lines expressing rapid (NAT2*13) or slow (NAT2*6) alleles

Amonafide is a critical procurement item for laboratories developing NAT2 metabolic screens, genotyping validations, or studying polymorphism-driven drug toxicity.

Multidrug-Resistant (MDR) Tumor Modeling

Because Amonafide evades P-glycoprotein (P-gp) mediated efflux, it is the optimal Topo II inhibitor for screening synergistic drug combinations or studying apoptotic pathways in highly resistant, P-gp overexpressing cell lines (e.g., K562/DOX) where classical anthracyclines fail[1].

Pharmacogenomic and NAT2 Phenotyping Assays

Amonafide’s strict dependency on NAT2 for acetylation makes it a gold-standard reference substrate for in vitro pharmacogenomic assays. It is routinely procured to validate recombinant NAT2 enzyme activity, screen novel NAT2 inhibitors, and model the toxicological impacts of rapid versus slow acetylator phenotypes [2].

Atypical Apoptosis and Chromatin Disorganization Research

For researchers aiming to decouple Topo II inhibition from massive DNA double-strand breaks, Amonafide is the preferred reagent. Its ability to induce high molecular weight DNA fragmentation (50-300 kb) without stabilizing the cleavable complex allows for the precise study of chromatin loop release and ATP-independent apoptotic signaling [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

283.132076794 Da

Monoisotopic Mass

283.132076794 Da

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1Q8D39N37L

Drug Indication

Investigated for use/treatment in breast cancer, ovarian cancer, and prostate cancer.

Pharmacology

Amonafide is an imide derivative of naphthalic acid. Amonafide intercalates into DNA and inhibits topoisomerase II, resulting in protein-associated strand breaks and impaired DNA and RNA synthesis.

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

Amonafide is a DNA intercalating agent and inhibitor of topoisomerase II that has been extensively studied in patients with malignant solid tumors. Amonafide has also been studied in patients with AML.

KEGG Target based Classification of Drugs

Enzymes
Isomerases (EC5)
DNA topoisomerase [EC:5.99.1.-]
TOP2 [HSA:7153 7155] [KO:K03164]

Other CAS

69408-81-7

Wikipedia

Amonafide

Stability Shelf Life

Bulk: A sample stored at 60 °C for 30 days assayed at > 99% (HPLC). Solution: A 0.4 mg/mL solution of drug in 0.2 M acetate buffer (pH4.0) showed no decomposition after 48 hours at room temperature (HPLC).

Dates

Last modified: 08-15-2023
1: Zhao J, Lu M, Lai H, Lu H, Lalevée J, Barner-Kowollik C, Stenzel MH, Xiao P. Delivery of Amonafide from Fructose-Coated Nanodiamonds by Oxime Ligation for the Treatment of Human Breast Cancer. Biomacromolecules. 2018 Feb 12;19(2):481-489. doi: 10.1021/acs.biomac.7b01592. Epub 2018 Jan 23. PubMed PMID: 29316394.
2: Kokosza K, Andrei G, Schols D, Snoeck R, Piotrowska DG. Design, antiviral and cytostatic properties of isoxazolidine-containing amonafide analogues. Bioorg Med Chem. 2015 Jul 1;23(13):3135-46. doi: 10.1016/j.bmc.2015.04.079. Epub 2015 May 6. PubMed PMID: 26001344.
3: Wang Z, Liang X, Cheng Z, Xu Y, Yin P, Zhu H, Li Q, Qian X, Liu J. Induction of apoptosis and suppression of ERCC1 expression by the potent amonafide analogue 8-c in human colorectal carcinoma cells. Anticancer Drugs. 2013 Apr;24(4):355-65. doi: 10.1097/CAD.0b013e32835df8b5. PubMed PMID: 23426174.
4: Shen K, Sun L, Zhang H, Xu Y, Qian X, Lu Y, Li Q, Ni L, Liu J. A ROS-mediated lysosomal-mitochondrial pathway is induced by a novel Amonafide analogue, 7c, in human Hela cervix carcinoma cells. Cancer Lett. 2013 Jun 10;333(2):229-38. doi: 10.1016/j.canlet.2013.01.038. Epub 2013 Jan 29. PubMed PMID: 23376642.
5: Shao J, Li Y, Shen K, Lin B, Xu Y, Lu Y, Yin P, Li Q, Liu J, Qian X. 7b, a novel amonafide analog, inhibited proliferation and phorbol 12-myristate 13-acetate/phytohemagglutinin-induced inflammatory responses of Jurkat T cells via p73-dependent pathway and decrease of nuclear factor-κB DNA-binding, respectively. Leuk Lymphoma. 2013 Feb;54(2):359-71. doi: 10.3109/10428194.2012.708750. Epub 2012 Sep 8. PubMed PMID: 22762546.
6: Li Y, Shao J, Shen K, Xu Y, Liu J, Qian X. E2F1-dependent pathways are involved in amonafide analogue 7-d-induced DNA damage, G2/M arrest, and apoptosis in p53-deficient K562 cells. J Cell Biochem. 2012 Oct;113(10):3165-77. doi: 10.1002/jcb.24194. PubMed PMID: 22593008.
7: Freeman CL, Swords R, Giles FJ. Amonafide: a future in treatment of resistant and secondary acute myeloid leukemia? Expert Rev Hematol. 2012 Feb;5(1):17-26. doi: 10.1586/ehm.11.68. Review. PubMed PMID: 22272701.
8: Allen SL, Lundberg AS. Amonafide: a potential role in treating acute myeloid leukemia. Expert Opin Investig Drugs. 2011 Jul;20(7):995-1003. doi: 10.1517/13543784.2011.585756. Epub 2011 May 19. Review. PubMed PMID: 21591994.
9: Liu Y, Norton JT, Witschi MA, Xu Q, Lou G, Wang C, Appella DH, Chen Z, Huang S. Methoxyethylamino-numonafide is an efficacious and minimally toxic amonafide derivative in murine models of human cancer. Neoplasia. 2011 May;13(5):453-60. PubMed PMID: 21532886; PubMed Central PMCID: PMC3084622.
10: Lin B, Chen Z, Xu Y, Zhang H, Liu J, Qian X. 7-b, a novel amonafide analogue, cause growth inhibition and apoptosis in Raji cells via a ROS-mediated mitochondrial pathway. Leuk Res. 2011 May;35(5):646-56. doi: 10.1016/j.leukres.2011.01.029. Epub 2011 Feb 18. PubMed PMID: 21310484.
11: Liang X, Xu Y, Xu K, Liu J, Qian X. B1, a novel amonafide analogue, overcomes the resistance conferred by Bcl-2 in human promyelocytic leukemia HL60 cells. Mol Cancer Res. 2010 Dec;8(12):1619-32. doi: 10.1158/1541-7786.MCR-10-0341. Epub 2010 Nov 12. PubMed PMID: 21076048.
12: Allen SL, Kolitz JE, Lundberg AS, Bennett JM, Capizzi RL, Budman DR. Phase I trials of amonafide as monotherapy and in combination with cytarabine in patients with poor-risk acute myeloid leukemia. Leuk Res. 2010 Apr;34(4):487-91. doi: 10.1016/j.leukres.2009.07.038. Epub 2009 Sep 12. PubMed PMID: 19748672.
13: Xie L, Xu Y, Wang F, Liu J, Qian X, Cui J. Synthesis of new amonafide analogues via coupling reaction and their cytotoxic evaluation and DNA-binding studies. Bioorg Med Chem. 2009 Jan 15;17(2):804-10. doi: 10.1016/j.bmc.2008.11.053. Epub 2008 Nov 27. PubMed PMID: 19070496.
14: Norton JT, Witschi MA, Luong L, Kawamura A, Ghosh S, Stack MS, Sim E, Avram MJ, Appella DH, Huang S. Synthesis and anticancer activities of 6-amino amonafide derivatives. Anticancer Drugs. 2008 Jan;19(1):23-36. PubMed PMID: 18043127.
15: Chau M, Christensen JL, Ajami AM, Capizzi RL. Amonafide, a topoisomerase II inhibitor, is unaffected by P-glycoprotein-mediated efflux. Leuk Res. 2008 Mar;32(3):465-73. Epub 2007 Sep 10. PubMed PMID: 17826829.
16: Zhu H, Huang M, Yang F, Chen Y, Miao ZH, Qian XH, Xu YF, Qin YX, Luo HB, Shen X, Geng MY, Cai YJ, Ding J. R16, a novel amonafide analogue, induces apoptosis and G2-M arrest via poisoning topoisomerase II. Mol Cancer Ther. 2007 Feb;6(2):484-95. PubMed PMID: 17308047.
17: Gil-Alegre ME, Bernabeu JA, Camacho MA, Torres-Suarez AI. Statistical method for evaluation of dissolution stability in the formulation development of solid dosage forms: tablets of amonafide. Pharmazie. 2004 Jul;59(7):541-7. PubMed PMID: 15296092.

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